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molecular formula C30H26N2O4 B8595021 1,8-Bis{[2-(4-hydroxyphenyl)ethyl]amino}anthracene-9,10-dione CAS No. 110086-71-0

1,8-Bis{[2-(4-hydroxyphenyl)ethyl]amino}anthracene-9,10-dione

Cat. No. B8595021
M. Wt: 478.5 g/mol
InChI Key: UEZBPFLJVARXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04645727

Procedure details

A mixture of 27.7 grams (0.1 mole) of 1,8-dichloroanthraquinone, 30 grams (0.22 mole) of p-(2-aminoethyl)phenol in 200 milliliters of o-dichlorobenzene was heated to 160° C. for 18 hours. The mixture was cooled to room temperature, and the product was collected by filtration. It was recrystallized from isopropanol to yield 29 grams (62%) of 1,8-bis[2-(p-hydroxyphenyl)ethylamino]anthraquinone as a red powder, m.p. 181°-182° C., vis (DMF), λmax 520 nm (ε12,000); ms 478 (M+); Calcd. for C30H26N2O4 : C, 75.29; H, 5.48; N, 5.86; O, 13.38; Found: C, 74.94; H, 5.30; N, 5.63; O, 13.17.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1>ClC1C=CC=CC=1Cl>[OH:28][C:25]1[CH:26]=[CH:27][C:22]([CH2:21][CH2:20][NH:19][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[CH:9][CH:10]=[CH:11][C:12]=4[NH:19][CH2:20][CH2:21][C:22]4[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=4)[C:7](=[O:18])[C:6]=3[CH:5]=[CH:4][CH:3]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
Name
Quantity
30 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
It was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NCCC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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